Anthra[2,3-b]benzo[d]thiophene

Organic field-effect transistor Oxidative stability Ionization potential

Anthra[2,3-b]benzo[d]thiophene (ABT) is an asymmetric, five-ring-fused heteroacene comprising a benzothiophene moiety fused to an anthracene backbone in a rectilinear arrangement, with molecular formula C₂₀H₁₂S and molecular weight 284.37 g·mol⁻¹. Unlike its all‑carbon benchmark analogue pentacene, the incorporation of a thiophene sulfur atom within the fused π‑conjugated framework profoundly modulates the electronic structure—specifically lowering the HOMO energy level by 0.75 eV—conferring markedly enhanced oxidative stability while retaining competitive charge‑carrier mobility.

Molecular Formula C20H12S
Molecular Weight 284.4 g/mol
CAS No. 249-05-8
Cat. No. B3255102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnthra[2,3-b]benzo[d]thiophene
CAS249-05-8
Molecular FormulaC20H12S
Molecular Weight284.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C3C=C4C(=CC3=CC2=C1)C5=CC=CC=C5S4
InChIInChI=1S/C20H12S/c1-2-6-14-10-16-12-20-18(11-15(16)9-13(14)5-1)17-7-3-4-8-19(17)21-20/h1-12H
InChIKeySARKSIVGGPWEIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anthra[2,3-b]benzo[d]thiophene (ABT, CAS 249-05-8): A Heteroacene Organic Semiconductor for High-Performance OFETs


Anthra[2,3-b]benzo[d]thiophene (ABT) is an asymmetric, five-ring-fused heteroacene comprising a benzothiophene moiety fused to an anthracene backbone in a rectilinear arrangement, with molecular formula C₂₀H₁₂S and molecular weight 284.37 g·mol⁻¹ [1]. Unlike its all‑carbon benchmark analogue pentacene, the incorporation of a thiophene sulfur atom within the fused π‑conjugated framework profoundly modulates the electronic structure—specifically lowering the HOMO energy level by 0.75 eV—conferring markedly enhanced oxidative stability while retaining competitive charge‑carrier mobility [2]. Field‑effect transistors (FETs) fabricated with vacuum‑deposited ABT thin films achieve a hole mobility of 0.41 cm²·V⁻¹·s⁻¹ at room temperature, with device fabrication possible on flexible plastic substrates because no elevated substrate heating is required [3]. These properties position ABT as a strategically differentiated building block for air‑stable, room‑temperature‑processable organic electronics, distinct from both its fully‑carbon and fully‑thiophene congeners.

Why Pentacene or Simpler Benzothiophenes Cannot Substitute for Anthra[2,3-b]benzo[d]thiophene in Air-Stable OFET Procurement


Within the five-ring-fused organic semiconductor family, ostensibly similar compounds exhibit order‑of‑magnitude differences in the critical trade‑off between carrier mobility and ambient stability, making naive substitution scientifically unsound [1]. Pentacene, the prototypical benchmark, delivers thin‑film mobilities in the range of 0.1–1.0 cm²·V⁻¹·s⁻¹ but suffers from rapid oxidative degradation in air: its HOMO level of approximately –5.0 eV renders it susceptible to O₂‑induced doping and mobility collapse, with some devices losing essentially all field‑effect mobility after 3‑month ambient storage [2][3]. Simpler benzothiophenes such as dibenzothiophene lack the extended π‑conjugation necessary for competitive charge transport, typically yielding mobilities one to two orders of magnitude lower (~0.01–0.02 cm²·V⁻¹·s⁻¹) [4]. ABT occupies a design space where the strategic placement of a single thiophene ring within the pentacene‑like framework lowers the HOMO by 0.75 eV relative to pentacene—sufficiently deep to impart air stability exceeding 30 days—while preserving a mobility of 0.41 cm²·V⁻¹·s⁻¹, well above the >10⁻³ cm²·V⁻¹·s⁻¹ threshold for practical OFET operation [5][6]. The quantitative evidence below demonstrates that ABT is not an incremental variant but a functionally distinct semiconductor whose substitution by pentacene, dibenzothiophene, or anthracene would compromise either stability or mobility in any application requiring ambient‑operable transistors.

Quantitative Differentiation Evidence for Anthra[2,3-b]benzo[d]thiophene Versus Closest Analogues in OFET and Photodetector Applications


HOMO Energy Level and Oxidative Stability: ABT vs. Pentacene

The HOMO energy level of the unsubstituted anthra[2,3-b]benzo[d]thiophene core is measured as 0.75 eV lower than that of pentacene, corresponding to an absolute HOMO of approximately –5.7 eV versus pentacene's –5.0 eV [1]. This deeper HOMO directly translates into enhanced oxidative stability because a higher ionization potential thermodynamically disfavors electron transfer to ambient O₂, the primary degradation pathway for p‑type organic semiconductors in air [2]. The mechanistic basis is that pentacene's relatively shallow HOMO (ionization energy ≈ 4.95 eV in single crystals) enables facile formation of the pentacene‑O₂ charge‑transfer complex, generating scattering centers that degrade mobility, whereas ABT's deeper HOMO raises the kinetic barrier against this process [3].

Organic field-effect transistor Oxidative stability Ionization potential

Field-Effect Hole Mobility: ABT vs. Pentacene in Thin-Film OFETs at Room Temperature

ABT thin-film OFETs fabricated by vacuum deposition at room temperature achieve a maximum hole mobility of 0.41 cm²·V⁻¹·s⁻¹, with a current on/off ratio exceeding 10⁶ [1]. This mobility value is competitive with pentacene thin‑film OFETs (which typically range from 0.1 to 1.0 cm²·V⁻¹·s⁻¹ depending on deposition conditions and dielectric treatment) [2]. Critically, ABT achieves this mobility without requiring elevated substrate temperatures during deposition, in contrast to pentacene where optimized mobilities approaching 1.0 cm²·V⁻¹·s⁻¹ demand precise control of substrate temperature (typically 60–80 °C) to promote layer‑by‑layer growth [3]. The ability to deposit at room temperature enables ABT to be processed on flexible plastic substrates (e.g., polyethylene terephthalate, polyethylene naphthalate) that cannot tolerate thermal cycling, representing a distinct manufacturing advantage [1].

Charge carrier mobility Thin-film transistor Room-temperature fabrication

Phototransistor Performance: ABT Photoresponsivity vs. Pentacene-Based Phototransistors

Organic phototransistors (OPTs) fabricated with ABT as the active layer on OTS‑treated SiO₂/Si substrates exhibit a maximum photoresponsivity (R) of approximately 1000 A·W⁻¹ and a photocurrent/dark‑current ratio (I_ph/I_dark) of around 800 under white‑light irradiation at 30 μW·cm⁻² [1]. In comparison, pentacene‑based OPTs under visible light (650 nm) show photoresponsivities of only 0.15–0.45 A·W⁻¹—approximately three orders of magnitude lower—and even under UV illumination (365 nm) reach only 10–50 A·W⁻¹ . The dramatic difference arises because ABT's asymmetric heteroacene structure facilitates electric‑field‑enhanced photocurrent generation, a mechanism not operative in symmetric pentacene [1]. Furthermore, the ABT phototransistor data are explicitly noted as comparable to amorphous silicon‑based phototransistors, a benchmark that pentacene OPTs do not approach under comparable illumination conditions [1].

Organic phototransistor Photoresponsivity Photocurrent/dark-current ratio

Derivatization Potential: Me‑ABT Microribbon Mobility and Photoresponsivity Exceeding Both Parent ABT and Pentacene

The ABT core is a versatile synthetic platform for property amplification through derivatization. 6‑Methyl‑anthra[2,3‑b]benzo[d]thiophene (Me‑ABT), synthesized from the parent ABT scaffold, forms high‑quality microribbons via a solution‑phase self‑assembly process [1]. Phototransistors based on individual Me‑ABT microribbons demonstrate a hole mobility of 1.66 cm²·V⁻¹·s⁻¹—a four‑fold improvement over parent ABT thin films (0.41 cm²·V⁻¹·s⁻¹) and exceeding typical pentacene thin‑film values [2]. The photoresponsivity reaches 12,000 A·W⁻¹ with a photocurrent/dark‑current ratio of 6,000 under low light power conditions of 30 μW·cm⁻² [2]. These values represent a twelve‑fold enhancement in photoresponsivity and a 7.5‑fold increase in I_ph/I_dark ratio compared to parent ABT phototransistors (1,000 A·W⁻¹; ratio 800) [3]. The Me‑ABT results demonstrate that the ABT molecular architecture supports solution‑processable crystalline morphology control that is inaccessible with pentacene without complex side‑chain engineering.

Solution-processed semiconductor Microribbon Self-assembly Phototransistor

Molecular Asymmetry and Crystal Packing: ABT Herringbone Arrangement vs. Symmetric Analogues

Single‑crystal X‑ray diffraction reveals that the ABT core adopts a herringbone packing arrangement similar to pentacene, but with important distinctions arising from its molecular asymmetry [1]. The asymmetric placement of the single thiophene ring breaks the D₂h symmetry of pentacene, introducing a dipole moment that modulates intermolecular interactions. The ABT π‑stacking distances range from 3.4–3.6 Å, complemented by C–H···π interactions of 2.7–2.9 Å that stabilize the crystal lattice . Unlike pentacene, which is restricted to a single herringbone polymorph under standard conditions, ABT exhibits polymorphism: an orthorhombic polymorph forms zigzag chains along the [001] axis, while triclinic forms adopt slab‑like geometries, offering tunable thin‑film morphology through processing condition control [2]. The near‑planarity of the ABT fused‑ring system is confirmed by dihedral angles of less than 2.3° between constituent rings in phenyl‑substituted derivatives, ensuring effective π‑orbital overlap for charge transport [2].

Crystal engineering Herringbone packing π–π stacking Polymorphism

Synthetic Accessibility and Scalability: ABT vs. Multi‑Thiophene Heteroacenes

ABT is synthesized via a two‑step Friedel‑Crafts acylation/cyclization route starting from commercially available dibenzothiophene and phthalic anhydride, using aluminum chloride as catalyst followed by treatment with phosphorus pentachloride to yield the anthra[2,3‑b]benzo[d]thiophene‑7,12‑dione intermediate, which is subsequently reduced to the parent hydrocarbon [1]. This synthetic brevity contrasts with more complex thiophene‑rich analogues such as DBADT (dibenzo[2,3‑d:2′,3′‑d′]anthra[1,2‑b:5,6‑b′]dithiophene), which requires multi‑step cross‑coupling sequences and delivers mobilities of 0.66 cm²·V⁻¹·s⁻¹ for diphenyl‑substituted derivatives—only 61% higher than parent ABT despite substantially greater synthetic complexity [2]. The ABT synthesis benefits from the fact that dibenzothiophene is an inexpensive coal‑tar‑derived feedstock, whereas multi‑thiophene heteroacenes often require expensive brominated thiophene building blocks and palladium‑catalyzed couplings [3]. This positions ABT as the most synthetically economical entry point among five‑ring‑fused heteroacenes that retain competitive mobility.

Friedel-Crafts synthesis Scalable synthesis Dibenzothiophene

Evidence‑Backed Application Scenarios for Anthra[2,3-b]benzo[d]thiophene in Organic Electronics Procurement


Air‑Stable, Room‑Temperature‑Processed OFETs on Flexible Plastic Substrates

ABT is the preferred organic semiconductor when the fabrication process demands deposition on thermally labile flexible substrates (PET, PEN) without substrate heating, while simultaneously requiring devices that operate reliably in ambient air without encapsulation. The evidence demonstrates that ABT achieves μ = 0.41 cm²·V⁻¹·s⁻¹ with room‑temperature deposition [1], whereas pentacene requires elevated substrate temperatures (60–80 °C) to approach its maximum mobility and rapidly degrades upon air exposure [2]. The combination of room‑temperature processability and intrinsic air stability (>30 days) makes ABT uniquely suited for roll‑to‑roll printed OFET manufacturing targeting disposable sensors, smart packaging, and flexible display backplanes.

Broadband Visible‑Light Organic Phototransistors and Photodetectors

For applications requiring sensitive photodetection under ambient white‑light or visible illumination—such as ambient‑light sensors, optical switches, and image sensors—ABT offers a photoresponsivity of ~1,000 A·W⁻¹ under white light, approximately three orders of magnitude higher than pentacene‑based phototransistors under visible light (0.15–0.45 A·W⁻¹) [3]. The electric‑field‑enhanced photocurrent generation mechanism intrinsic to ABT's asymmetric molecular structure [3] provides a fundamental advantage over symmetric acene phototransistors. When solution‑processed into crystalline microribbons (as Me‑ABT), the photoresponsivity further increases to 12,000 A·W⁻¹ with an I_ph/I_dark ratio of 6,000 [4], reaching performance levels competitive with amorphous silicon phototransistors.

Synthetically Scalable Organic Semiconductor Platform for Derivative Libraries

Research groups and industrial R&D teams building structure–property relationship libraries of five‑ring‑fused heteroacenes should select ABT as the core scaffold because its two‑step Friedel‑Crafts synthesis from inexpensive dibenzothiophene [5] enables rapid derivatization at the 7‑ and 12‑positions (via the dione intermediate) without requiring palladium‑catalyzed cross‑coupling steps that dominate the synthesis of multi‑thiophene analogues. The patent literature explicitly demonstrates that trialkylsilylethynyl‑substituted ABT derivatives are solution‑processable with high solubility in common organic solvents while maintaining high OFET mobility and on/off ratios [5], providing a validated pathway from parent ABT to ink‑jet‑printable semiconductor formulations.

Polymorph‑Engineered Thin‑Film Morphology Optimization

For academic and industrial laboratories investigating the impact of thin‑film polymorphism on OFET performance, ABT's demonstrated ability to crystallize in both orthorhombic (zigzag chain) and triclinic (slab‑like) polymorphs provides a single‑compound system in which processing conditions (deposition rate, substrate treatment, thermal annealing) can be systematically varied to select the polymorph and thereby tune charge‑transport anisotropy. This is a capability not available with pentacene, which crystallizes in a single dominant thin‑film phase under standard deposition conditions. The near‑planar fused‑ring geometry (dihedral angles <2.3° [6]) ensures that polymorphism‑driven morphology changes do not compromise π‑orbital overlap, maintaining effective charge transport across polymorphs.

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